Cas no 927801-23-8 (6-bromo-4-iodo-quinoline)

6-bromo-4-iodo-quinoline structure
6-bromo-4-iodo-quinoline structure
Product Name:6-bromo-4-iodo-quinoline
CAS-Nr.:927801-23-8
MF:C9H5BrIN
MW:333.95117354393
MDL:MFCD08437008
CID:796678
Update Time:2024-10-26

6-bromo-4-iodo-quinoline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Bromo-4-iodoquinoline
    • Quinoline,6-bromo-4-iodo-
    • 4-iodo-6-bromoquinoline
    • 6-bromo-4-iodo quinoline
    • BWFLFNVNIISPPK-UHFFFAOYSA-N
    • FCH1386772
    • ST2418895
    • AX8038421
    • Z5354
    • 6-Bromo-4-iodoquinoline (ACI)
    • 6-bromo-4-iodo-quinoline
    • MDL: MFCD08437008
    • Inchi: 1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
    • InChI-Schlüssel: BWFLFNVNIISPPK-UHFFFAOYSA-N
    • Lächelt: BrC1C=C2C(N=CC=C2I)=CC=1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 165
  • Topologische Polaroberfläche: 12.9

Experimentelle Eigenschaften

  • Siedepunkt: 375.5°C at 760 mmHg

6-bromo-4-iodo-quinoline Sicherheitsinformationen

6-bromo-4-iodo-quinoline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-50mg
6-bromo-4-iodo-quinoline
927801-23-8 97%
50mg
95.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-250mg
6-bromo-4-iodo-quinoline
927801-23-8 97%
250mg
399CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-1g
6-bromo-4-iodo-quinoline
927801-23-8 97%
1g
1174.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-5g
6-bromo-4-iodo-quinoline
927801-23-8 97%
5g
4743CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842613-250mg
6-Bromo-4-iodoquinoline
927801-23-8 97%
250mg
346.50 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-200mg
6-bromo-4-iodo-quinoline
927801-23-8 97%
200mg
292.0CNY 2021-08-04
TRC
B693718-25mg
6-Bromo-4-iodoquinoline
927801-23-8
25mg
$ 64.00 2023-04-18
TRC
B693718-50mg
6-Bromo-4-iodoquinoline
927801-23-8
50mg
$ 75.00 2023-04-18
TRC
B693718-100mg
6-Bromo-4-iodoquinoline
927801-23-8
100mg
$ 87.00 2023-04-18
TRC
B693718-250mg
6-Bromo-4-iodoquinoline
927801-23-8
250mg
$ 98.00 2023-04-18

6-bromo-4-iodo-quinoline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux; reflux → rt
Referenz
Preparation of quinoline derivatives as PI3 kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  48 h, 100 °C
Referenz
Synthesis of antitumor candidate GSK2126458
Liu, Kun; Li, Wei; Fan, Houxing; Shan, Zhenwei; Wei, Juzhi, Huagong Shikan, 2010, 24(12), 40-43

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ;  48 h, reflux
Referenz
Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy
Zhang, Jiankang; Ma, Xiaodong; Lv, Xiaoqing; Li, Ming; Zhao, Yanmei; et al, RSC Advances, 2017, 7(4), 2342-2350

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ;  48 h, reflux
Referenz
Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors
Lv, Xiaoqing; Ying, Huazhou; Ma, Xiaodong; Qiu, Ni; Wu, Peng; et al, European Journal of Medicinal Chemistry, 2015, 99, 36-50

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate ,  Sodium sulfite Solvents: Water
Referenz
Preparation of quinoline derivatives as PI3/mTOR inhibitors
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Ethyl acetate ;  1 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ;  48 h, reflux
Referenz
Preparation of the aromatic ring-containing compounds and their pharmaceutical use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux; reflux → rt
Referenz
Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin
Knight, Steven D.; Adams, Nicholas D.; Burgess, Joelle L.; Chaudhari, Amita M.; Darcy, Michael G.; et al, ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux
Referenz
[11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers
Wang, Min; Gao, Mingzhang; Miller, Kathy D.; Sledge, George W.; Zheng, Qi-Huang, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1569-1574

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  48 h, reflux
Referenz
Structure-based optimization leads to the discovery of NSC765844, a highly potent, less toxic and orally efficacious dual PI3K/mTOR inhibitor
Han, Jinsong; Chen, Ying; Yang, Chao; Liu, Ting; Wang, Mingping; et al, European Journal of Medicinal Chemistry, 2016, 122, 684-701

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  48 h, reflux; reflux → rt
Referenz
Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors
Reinecke, Maria ; Ruprecht, Benjamin; Poser, Sandra; Wiechmann, Svenja ; Wilhelm, Mathias ; et al, ACS Chemical Biology, 2019, 14(4), 655-664

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  rt; 1 h, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  15 min, rt
Referenz
Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis
Lin, Kingson; Wiles, Rebecca J.; Kelly, Christopher B. ; Davies, Geraint H. M. ; Molander, Gary A., ACS Catalysis, 2017, 7(8), 5129-5133

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux
Referenz
Preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  16 h, reflux
Referenz
Preparation of 1,2,4-triazine-3-amine derivatives as A2a receptor antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ;  overnight, 85 °C
Referenz
Preparation of heterocyclic compounds as antitumor agents
, China, , ,

6-bromo-4-iodo-quinoline Raw materials

6-bromo-4-iodo-quinoline Preparation Products

6-bromo-4-iodo-quinoline Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
Bestellnummer:A859986
Bestandsstatus:in Stock
Menge:10g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:21
Preis ($):274.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
A859986
Reinheit:99%
Menge:10g
Preis ($):274.0
Email